molecular formula C19H19N3O3 B1681217 Talampanel CAS No. 161832-65-1

Talampanel

Katalognummer: B1681217
CAS-Nummer: 161832-65-1
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: JACAAXNEHGBPOQ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Talampanel wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzodiazepinderivats beinhalten. Zu den wichtigsten Schritten gehören die Bildung des 2,3-Benzodiazepin-Kerns und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Talampanel unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Epilepsy Treatment

Talampanel has been studied as a potential antiepileptic drug (AED). In clinical trials, it demonstrated tolerability but limited efficacy as a standalone treatment for refractory epilepsy. The pharmacokinetics of this compound indicate that its absorption and metabolism can vary significantly based on concomitant AEDs, necessitating careful dosing strategies to optimize therapeutic outcomes .

Case Study: Tolerability and Pharmacokinetics

A study involving patients with intractable epilepsy found that this compound was rapidly absorbed, achieving peak plasma concentrations within 1 to 3 hours post-administration. The half-life was approximately 3 hours in patients taking enzyme-inducing AEDs, which was notably lower than that observed in healthy subjects . This variability underscores the importance of personalized dosing regimens in clinical practice.

Glioblastoma Multiforme

This compound's role in oncology has been primarily focused on glioblastoma multiforme (GBM). Studies have shown that when combined with standard treatments such as radiation therapy and temozolomide, this compound may enhance survival rates among patients diagnosed with GBM.

Case Study: Survival Rates in Glioblastoma

In a multicenter phase II trial, patients receiving this compound along with standard therapy exhibited a median overall survival of 20.3 months compared to 14.6 months for those receiving standard treatment alone. The percentage of patients surviving for two years was also significantly higher (41.7% vs. 26.5%) in the this compound group . These findings suggest that this compound may provide a synergistic effect when used alongside conventional therapies.

Parkinson’s Disease

This compound has shown promise in reducing levodopa-induced dyskinesias in animal models of Parkinson’s disease. Research indicates that it can enhance the antiparkinsonian effects of levodopa without exacerbating parkinsonian symptoms when administered concurrently . This dual action could make this compound a valuable adjunct therapy for managing motor symptoms in Parkinson’s disease patients.

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

Application Study Type Key Findings Survival/Response Rate
EpilepsyPhase II TrialTolerability noted; limited efficacy as monotherapyN/A
GlioblastomaMulticenter Phase II TrialEnhanced survival when combined with radiation and temozolomideMedian OS: 20.3 months vs 14.6 months
Parkinson’s DiseasePreclinical StudiesReduced dyskinesias; enhanced effects of levodopaN/A

Biologische Aktivität

Talampanel is a synthetic compound recognized primarily for its role as a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical components of the glutamatergic system in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy, glioblastoma, and Parkinson's disease.

This compound functions by inhibiting AMPA receptor activity, which is involved in excitatory neurotransmission. By blocking these receptors, this compound can reduce excessive neuronal excitability and potentially mitigate neurotoxic effects associated with glutamate overactivity. This mechanism is particularly relevant in conditions such as epilepsy and glioma, where glutamate plays a significant role in pathophysiology .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies indicating a two-compartment model with a fast distribution phase and a slower elimination phase. The elimination half-life averages around 21.5 hours, allowing for once-daily dosing in clinical settings .

Pharmacokinetic Parameter Value
Distribution Half-Life0.09 ± 0.06 hours
Elimination Half-Life21.51 ± 6.4 hours
Volume of Distribution142.31 ± 55.08 mL/kg
Clearance4.38 ± 0.95 mL/kg/h

Epilepsy Treatment

This compound has been explored as an adjunctive treatment for patients with refractory epilepsy. Clinical trials have demonstrated its ability to enhance the efficacy of existing antiepileptic drugs (AEDs), particularly in reducing seizure frequency without significant adverse effects .

Glioblastoma Multiforme (GBM)

In a Phase II clinical trial assessing this compound's efficacy alongside standard radiation and temozolomide in newly diagnosed GBM patients, results indicated a median overall survival of 18.3 months compared to historical controls with a median survival of 11.4 months . While this compound did not significantly increase toxicity, its effectiveness as a monotherapy was limited.

Key Findings from the GBM Trial:

  • Median Survival: 18.3 months (95% CI: 14.6 - 22.5 months)
  • Survival Rate at 24 Months: 41.7% versus 26.5% in historical controls (P = .02)
  • Relative Risk Reduction: 58% compared to historical controls (HR = 0.42; P < .0001)

Parkinson’s Disease

Research involving parkinsonian primates showed that this compound could significantly reduce levodopa-induced dyskinesias by approximately 40%. However, it did not alter the severity of parkinsonian symptoms when administered alone .

Efficacy in Gliomas

A study highlighted the role of AMPA receptors in glioma proliferation and migration, suggesting that antagonizing these receptors could be beneficial in treating malignant gliomas . Despite initial promise, this compound's single-agent efficacy was found to be minimal, leading to early trial termination due to futility.

Safety Profile

This compound has been generally well-tolerated across various studies, with adverse events occurring at lower rates than those seen in healthy subjects when combined with other AEDs . Notably, it did not exacerbate hematologic or non-hematologic toxicities associated with concurrent treatments.

Eigenschaften

IUPAC Name

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACAAXNEHGBPOQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167259
Record name Talampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity.
Record name Talampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

161832-65-1
Record name (-)-Talampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161832-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talampanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161832-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAMPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3.58 g (12.1 mmol) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in 100 ml of chloroform first 1.68 ml (12.1 mmol) of triethylamine, then under constant ice-cooling and stirring 1.15 ml (12.1 mmol) of acetic anhydride were added. Stirring was continued for additional 2 hours, then the solution was extracted with 3×100 ml of water, the organic layer was dried and evaporated under reduced pressure. The crystalline residue was recrystallized from 40 ml of isopropanol to obtain 3.50 g (85.7%) of the aimed product, m.p. 220°-222° C. After repeated recrystallization the m.p. increased to 223°-225° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Yield
85.7%

Synthesis routes and methods II

Procedure details

The title compound was prepared from the compound of Example 126 using the process described in Example 128. Melting point 169°-172° C. [α]D =-321.34° (c=1, MeOH) Enantiomeric purity: >99%
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 1.91 g (5.37 mmol) of 1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine (product of Example 27) in 40 ml of methanol about 0.2 g of Raney nickel catalyst and 1.4 ml (28 mmol) of 100% hydrazine hydrate were added, then the reaction mixture was stirred at 20°-25° C. for one hour. The starting nitro derivative was dissolved within 10-20 minutes. After filtering the filtrate was evaporated under reduced pressure, the white crystalline residue was washed with 30 ml of distilled water onto a filter, it was washed with 3×10 ml of distilled water and dried at 100 ° C. to give 1.50 g of a raw product, m.p. 218°-220° C. This raw product was purified by treating with 12 ml of hot isopropanol. After cooling it was filtered at 5° C., washed with 3×1 ml of isopropanol and dried at 100° C. to yield 1.40 g (77.35%) of a white crystalline powder, m.p. 221°-223° C. On the basis of analyses and spectra it was identical to the product of Example 15 obtained by a different process.
Name
1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Quantity
1.91 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talampanel
Reactant of Route 2
Talampanel
Reactant of Route 3
Talampanel
Reactant of Route 4
Talampanel
Reactant of Route 5
Talampanel
Reactant of Route 6
Talampanel
Customer
Q & A

A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]

  • Molecular Formula: C20H20N2O4 [, , , , ]
  • Molecular Weight: 352.38 g/mol [, , , , ]

ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]

A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.

A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.